molecular formula C11H19NO B13250544 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one

1,8-Dimethyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B13250544
M. Wt: 181.27 g/mol
InChI Key: YXINGDPKAHRZPY-UHFFFAOYSA-N
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Description

1,8-Dimethyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high yield, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and crystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two methyl groups at the 1 and 8 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1,8-dimethyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C11H19NO/c1-8-3-5-11(6-4-8)7-10(13)12-9(11)2/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

YXINGDPKAHRZPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CC(=O)NC2C

Origin of Product

United States

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